4-(Methylamino)phenol hydrobromide
CAS No.: 33576-77-1
Cat. No.: VC2479610
Molecular Formula: C7H10BrNO
Molecular Weight: 204.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33576-77-1 |
|---|---|
| Molecular Formula | C7H10BrNO |
| Molecular Weight | 204.06 g/mol |
| IUPAC Name | 4-(methylamino)phenol;hydrobromide |
| Standard InChI | InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H |
| Standard InChI Key | FXFPAMKEUJSDDM-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)O.Br |
| Canonical SMILES | CNC1=CC=C(C=C1)O.Br |
Introduction
Chemical Identity and Basic Properties
4-(Methylamino)phenol hydrobromide is the hydrobromide salt of 4-(methylamino)phenol, also known as N-methyl-4-aminophenol. It is characterized by the following key identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 33576-77-1 |
| Molecular Formula | C₇H₁₀BrNO |
| Molecular Weight | 204.06 g/mol |
| IUPAC Name | 4-(methylamino)phenol;hydrobromide |
| Standard InChI | InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H |
| Standard InChIKey | FXFPAMKEUJSDDM-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)O.Br |
| Parent Compound | N-Methyl-4-aminophenol (CID 5931) |
4-(Methylamino)phenol hydrobromide appears as a white crystalline powder that is readily soluble in water, making it versatile for various applications in chemistry, biology, and industry.
Physical and Chemical Properties
The physical and chemical properties of 4-(Methylamino)phenol hydrobromide are derived from both its parent compound and the influence of the hydrobromide salt formation. While specific data for the hydrobromide salt is limited, many properties can be inferred from the parent compound with consideration for the salt's influence.
Physical Properties
Based on available data and properties of the parent compound:
Chemical Properties
The chemical behavior of 4-(Methylamino)phenol hydrobromide includes:
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Salt dissociation in aqueous solutions to yield 4-(methylamino)phenol and hydrobromic acid
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Potential for oxidative coupling reactions, attributed to the parent phenol group
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Ability to act as a weak base due to the methylamino group
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Susceptibility to oxidation, particularly in alkaline conditions
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Reactivity with electrophiles at the aromatic ring positions
The parent compound's pKa is estimated at 11.31±0.26 (predicted), though this value is modified by the hydrobromide salt formation .
Structural Characteristics
4-(Methylamino)phenol hydrobromide consists of the organic cation derived from 4-(methylamino)phenol and a bromide counterion. The structural features include:
Core Structure
The compound's structure features a para-substituted benzene ring with:
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A hydroxyl (-OH) group at position 4
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A methylamino (-NHCH₃) group at position 1
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The associated bromide counterion from the hydrobromide salt formation
Functional Groups and Reactivity Centers
The key functional groups that influence reactivity include:
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Phenolic hydroxyl group: Contributes to antioxidant properties and enables reactions typical of phenols
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Secondary amine (methylamino group): Provides basic character and nucleophilicity
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Aromatic ring: Offers sites for electrophilic aromatic substitution
These structural features contribute to the compound's reactivity profile and its applications in organic synthesis and other fields.
Synthesis Methods
The synthesis of 4-(Methylamino)phenol hydrobromide typically involves preparing the free base 4-(methylamino)phenol followed by salt formation with hydrobromic acid. Several synthetic approaches are possible:
From 4-Aminophenol via N-Methylation
One common approach involves the N-methylation of 4-aminophenol:
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Reductive methylation of 4-aminophenol using formaldehyde and a reducing agent such as sodium cyanoborohydride
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Direct methylation using methyl iodide under controlled conditions
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Salt formation by treating the resulting 4-(methylamino)phenol with hydrobromic acid
Via Reduction of N-Formyl Compounds
An alternative synthetic pathway involves:
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Starting with an N-formyl compound
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Reduction using diborane in tetrahydrofuran to provide the N-methyl compound
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Further processing to obtain the desired 4-(methylamino)phenol
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Salt formation with hydrobromic acid
This approach has been documented in related synthetic pathways for similar compounds .
Industrial Production
Industrial-scale production methods typically follow similar synthetic routes but are optimized for large-scale production, utilizing:
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Continuous flow reactors
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Efficient catalysts
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Optimized reaction conditions to ensure high yield and purity
The final hydrobromide salt is typically isolated by crystallization from an appropriate solvent system.
Applications in Research and Industry
4-(Methylamino)phenol hydrobromide has diverse applications across several fields:
Pharmaceutical Applications
The compound serves as:
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A precursor in the synthesis of pharmaceutical drugs
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A building block for biologically active compounds
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An intermediate in the preparation of analogs with specific pharmacological activities
Analytical Chemistry
In analytical chemistry, the compound functions as:
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A reaction reagent for oxidative coupling reactions
Photographic and Imaging Applications
The parent compound (as its sulfate salt) has historically been used as:
The hydrobromide salt may offer advantages in certain formulations due to its solubility properties.
Proteomics Research
4-(Methylamino)phenol hydrobromide has applications in:
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Protein modification studies
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Crosslinking experiments
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Specialized proteomics applications
Organic Synthesis
The compound serves as:
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A versatile building block for complex organic molecules
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A precursor for specialized dyes and pigments
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A reagent in the preparation of retinamide analogs with antitumor and apoptosis-inducing activities
| Hazard Type | Classification |
|---|---|
| UN ID | 3077 (parent compound) |
| Hazard Class | 9 (parent compound) |
| Packing Group | III (parent compound) |
Toxicological Information
The parent compound has been associated with:
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Skin sensitization and contact dermatitis (particularly in photographers when used as Metol)
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Potential genetic effects (suspected of causing genetic defects)
Environmental Considerations
The parent compound is classified as very toxic to aquatic life with long-lasting effects . Proper disposal protocols should be followed to minimize environmental impact.
Comparison with Related Compounds
4-(Methylamino)phenol hydrobromide belongs to a family of related compounds with varying properties and applications.
Comparison with Other Salt Forms
Comparison with Structurally Similar Compounds
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed for the identification and quantification of 4-(Methylamino)phenol hydrobromide:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are effective for analysis, with typical conditions including:
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C18 reversed-phase columns
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Mobile phases consisting of buffer solutions and organic modifiers
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UV detection at appropriate wavelengths (typically 214-220 nm)
UPLC methods offer advantages of:
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Rapid analysis times
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High sensitivity
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Good separation efficiency
Spectroscopic Techniques
Identification can be performed using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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UV-Visible Spectroscopy
These techniques provide complementary structural information and are essential for confirming compound identity and purity.
Method Validation Parameters
For reliable quantitative analysis, validation parameters typically include:
Current Research and Future Perspectives
Current research involving 4-(Methylamino)phenol hydrobromide and related compounds focuses on several areas:
Pharmaceutical Research
Recent studies have explored:
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Development of anticancer compounds using 4-(methylamino)phenol derivatives as building blocks
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Synthesis of arylidene amino azolones with anticancer activity
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Preparation of N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities
Novel Synthetic Applications
Emerging synthetic applications include:
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Use in the synthesis of charge-transfer-based fluorescent compounds
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Development of pyrimidine-derived α-amino acids with unique photophysical properties
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Creation of specialized chemical probes for biological research
Analytical Method Development
Ongoing research is improving analytical methods for:
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Simultaneous determination of 4-(methylamino)phenol hydrobromide and related compounds
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Development of rapid, specific reversed-phase UPLC methods
Future Research Directions
Potential future research directions include:
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Further exploration of biological activities and therapeutic applications
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Development of environmentally friendly synthetic routes
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Investigation of novel catalytic applications
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Exploration of structure-activity relationships to design compounds with enhanced properties
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